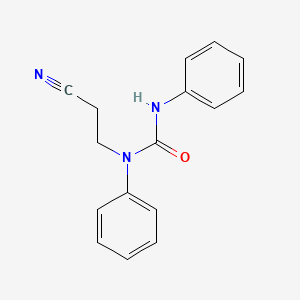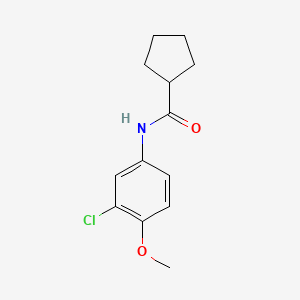
N-(2-cyanoethyl)-N,N'-diphenylurea
Descripción general
Descripción
N-(2-cyanoethyl)-N,N'-diphenylurea, also known as DCNU, is a chemical compound that has been widely used in scientific research. It belongs to the family of urea derivatives and has been studied for its potential applications in cancer treatment. In
Mecanismo De Acción
N-(2-cyanoethyl)-N,N'-diphenylurea works by inhibiting the activity of ribonucleotide reductase, which is an essential enzyme for DNA synthesis. This enzyme catalyzes the conversion of ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA. N-(2-cyanoethyl)-N,N'-diphenylurea binds to the active site of the enzyme and prevents it from functioning, thereby inhibiting DNA synthesis and cell division. This mechanism of action makes N-(2-cyanoethyl)-N,N'-diphenylurea a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
N-(2-cyanoethyl)-N,N'-diphenylurea has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, N-(2-cyanoethyl)-N,N'-diphenylurea has been shown to induce oxidative stress and DNA damage in cancer cells. It has also been shown to inhibit the growth of bacterial and fungal pathogens. However, N-(2-cyanoethyl)-N,N'-diphenylurea can also have toxic effects on healthy cells, leading to potential side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-cyanoethyl)-N,N'-diphenylurea has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has a high potency against cancer cells and can be used at low concentrations. However, N-(2-cyanoethyl)-N,N'-diphenylurea can also have toxic effects on healthy cells, which can limit its use in certain experiments. Additionally, the mechanism of action of N-(2-cyanoethyl)-N,N'-diphenylurea is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of N-(2-cyanoethyl)-N,N'-diphenylurea. One area of research is to further investigate the mechanism of action of N-(2-cyanoethyl)-N,N'-diphenylurea and its interactions with other cellular pathways. Another area of research is to explore the potential use of N-(2-cyanoethyl)-N,N'-diphenylurea in combination with other anti-cancer drugs to enhance its efficacy. Additionally, there is a need for further studies to assess the safety and toxicity of N-(2-cyanoethyl)-N,N'-diphenylurea in vivo. Finally, there is a potential for the development of N-(2-cyanoethyl)-N,N'-diphenylurea analogs with improved potency and specificity for cancer cells.
Aplicaciones Científicas De Investigación
N-(2-cyanoethyl)-N,N'-diphenylurea has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-cyanoethyl)-N,N'-diphenylurea works by inhibiting the enzyme ribonucleotide reductase, which is involved in DNA synthesis. By inhibiting this enzyme, N-(2-cyanoethyl)-N,N'-diphenylurea prevents cancer cells from dividing and proliferating.
Propiedades
IUPAC Name |
1-(2-cyanoethyl)-1,3-diphenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c17-12-7-13-19(15-10-5-2-6-11-15)16(20)18-14-8-3-1-4-9-14/h1-6,8-11H,7,13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNCHZPQWWKHEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N(CCC#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-nitrophenyl)thio]benzyl N-(4-methoxybenzoyl)glycylglycinate](/img/structure/B4172976.png)
![2-[(4-biphenylylmethyl)amino]ethanol hydrochloride](/img/structure/B4172981.png)

![4-(4-bromophenyl)-3-hydroxy-1-(1-methylbutyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4172993.png)
amino]benzamide](/img/structure/B4172999.png)
![4-amino-N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]benzenesulfonamide](/img/structure/B4173007.png)
![2-({5-[2-(3,4-dimethoxyphenyl)vinyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4173008.png)
![2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4173019.png)

![ethyl 4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4173040.png)
![7-(2-methylphenyl)-5-(2-thienyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4173046.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4173057.png)
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4173089.png)
![2-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B4173095.png)